6-Chloro-3-methyl-2H-chromen-2-one 6-Chloro-3-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340200
InChI: InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol

6-Chloro-3-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC18340200

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-methyl-2H-chromen-2-one -

Specification

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
IUPAC Name 6-chloro-3-methylchromen-2-one
Standard InChI InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Standard InChI Key WBTXNHQYWCVKKQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=C2)Cl)OC1=O

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: 6-Chloro-3-methylchromen-2-one

  • Molecular Formula: C₁₀H₇ClO₂

  • Molecular Weight: 194.61 g/mol

  • CAS Registry Number: 57295-25-7

The compound features a fused benzene-pyrone ring system, with substituents influencing its electronic and steric properties (Figure 1). The chloro group enhances electrophilicity, while the methyl group modulates lipophilicity.

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCC1=CC2=C(C=CC(=C2)Cl)OC1=O
InChIKeyWBTXNHQYWCVKKQ-UHFFFAOYSA-N
Topological Polar Surface Area30.2 Ų

Synthesis Methods

Metal-Free Coupling Reactions

A 2017 study demonstrated the synthesis of 3-aryl-2H-chromen-2-ones via a one-pot reaction between salicylaldehydes and arylacetonitriles using tert-butoxide (t-BuOK) in DMF at 110°C . For 6-chloro-3-methyl derivatives, 6-chlorosalicylaldehyde and methyl-substituted acetonitriles yielded the target compound in 83% yield under optimized conditions .

Wittig Reaction

An alternative route involves the Wittig reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl(triphenylphosphoranylidene)acetate in N,N’-diethylaniline under reflux . This method produced 6-chloro-3-methyl-2H-chromen-2-one with a 60–73% yield after purification .

Table 2: Comparative Synthesis Routes

MethodStarting MaterialsCatalyst/ConditionsYieldReference
Metal-Free Coupling6-Chlorosalicylaldehyde + Methylacetonitrilet-BuOK, DMF, 110°C83%
Wittig Reaction6-Chloro-2-hydroxybenzaldehyde + Ethyl(triphenylphosphoranylidene)acetateN,N’-Diethylaniline, reflux73%

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.73 (s, 1H), 7.49 (d, J = 2.0 Hz, 1H), 7.46 (dd, J = 10.0, 2.0 Hz, 1H), 7.27 (d, J = 10.0 Hz, 1H), 2.36 (s, 3H) .

  • ¹³C NMR (CDCl₃, 75 MHz): δ 160.74, 151.61, 139.84, 134.81, 132.40, 128.71, 128.48, 127.65, 119.36, 116.11, 20.76 .

  • GC-MS: m/z 236 (M⁺, 100%), 209 (10%), 208 (67%) .

Thermal and Solubility Data

  • Melting Point: 145–146°C

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and chloroform .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing complex molecules. For example, 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 854002-77-0) is derived via alkylation reactions for cholinesterase inhibition studies .

Material Science

Chlorinated coumarins are explored as fluorescent probes due to their stability and emission properties .

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